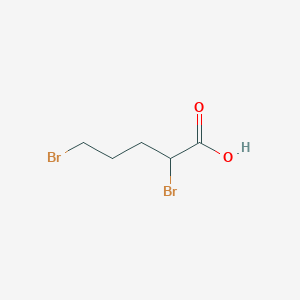

2,5-Dibromopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAVNLLRFXIKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513835 | |

| Record name | 2,5-Dibromopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-81-3 | |

| Record name | 2,5-Dibromopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2,5-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,5-Dibromopentanoic Acid from δ-Valerolactone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopentanoic acid is a valuable bifunctional organic building block, pivotal in medicinal chemistry and advanced chemical synthesis.[1][2] Its structure, featuring a carboxylic acid group, a highly reactive primary bromide at the C5 position, and a secondary bromide at the C2 (alpha) position, offers strategic handles for diverse functionalization and cyclization reactions.[1] This guide provides an in-depth examination of a robust and logical synthetic pathway to 2,5-dibromopentanoic acid, commencing from the readily available cyclic ester, δ-valerolactone. The synthesis is dissected into two core transformations: the initial acid-catalyzed ring-opening of the lactone to install the first bromine atom, followed by the classic Hell-Volhard-Zelinsky reaction for the selective α-bromination of the resulting carboxylic acid. We will explore the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the causality behind key procedural choices to ensure reproducibility and high yield.

Strategic Overview: A Two-Stage Approach

The conversion of δ-valerolactone to 2,5-dibromopentanoic acid is elegantly achieved through a two-stage process. This strategy ensures the regioselective introduction of both bromine atoms.

-

Ring-Opening Bromination: The cyclic ester is first opened to yield 5-bromopentanoic acid. This reaction simultaneously unmasks the carboxylic acid functionality and installs the terminal C5-bromide.

-

Alpha-Bromination: The intermediate, 5-bromopentanoic acid, is then subjected to α-bromination using the Hell-Volhard-Zelinsky (HVZ) reaction to introduce the second bromine atom at the C2-position.[1]

Caption: Key stages of the Hell-Volhard-Zelinsky mechanism.

Experimental Protocol: HVZ Reaction

-

Reaction Setup: To a flask containing 5-bromopentanoic acid (1.0 eq), add a catalytic amount of red phosphorus or PBr₃.

-

Reagent Addition: Slowly add bromine (Br₂, approx. 1.1 eq) to the mixture. The reaction is often exothermic and may require cooling.

-

Heating: After the initial reaction subsides, heat the mixture (e.g., to 120 °C) for several hours until the evolution of HBr gas ceases. [2]4. Workup: Cool the reaction mixture and carefully add water to hydrolyze the remaining acyl bromide and quench excess bromine.

-

Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The final product can be purified by recrystallization or distillation.

Data Summary: HVZ Reaction

| Parameter | Value/Description | Rationale |

| Starting Material | 5-Bromopentanoic Acid | Contains an α-hydrogen, a prerequisite for the HVZ reaction. |

| Reagents | Bromine (Br₂), PBr₃ (cat.) or Red P | Br₂ is the halogenating agent; PBr₃ is the catalyst. [3][4] |

| Stoichiometry | ~1.1 eq Br₂ | A slight excess of bromine ensures complete α-bromination. |

| Temperature | Elevated (e.g., 80-120 °C) | High temperature is required to drive the reaction. [2][5] |

| Reaction Time | Several hours | Varies depending on scale and temperature. |

| Expected Yield | High (often >85%) | The HVZ reaction is generally efficient. [6] |

Conclusion

The synthesis of 2,5-dibromopentanoic acid from δ-valerolactone is a prime example of strategic, multi-step organic synthesis. By leveraging a logical sequence of a nucleophilic ring-opening followed by the classic Hell-Volhard-Zelinsky reaction, the target molecule can be prepared efficiently. A thorough understanding of the underlying mechanisms for both transformations is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of this versatile bifunctional intermediate. The protocols and rationales presented in this guide provide a solid foundation for researchers to successfully incorporate this synthesis into their research and development workflows.

References

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

-

JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Available at: [Link]

-

Fiveable. Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Available at: [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 14). 22.5: Alpha Bromination of Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2019, September 3). 21.5: Bromination of Acids: The HVZ Reaction. Available at: [Link]

-

Unknown. 5-BROMOPENTANOIC ACID AND 2,5-DIBROMOPENTANOIC ACID. Available at: [Link]

-

Merchant, R., Wickert, J. N., & Marvel, C. S. SOME BROMINE DERIVATIVES OF PENTANOIC AND HEXANOIC ACIDS. Journal of the American Chemical Society. Available at: [Link]

-

Pearson+. Draw the products of the following reactions: b. pentanoic acid +.... Available at: [Link]

-

LookChem. 2,5-Dibromopentanoic acid. Available at: [Link]

-

RSC Publishing. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. Catalysis Science & Technology. Available at: [Link]

-

ResearchGate. (a) ring-opening of δ-valerolactone; (b) Proposed mechanism of lactide.... Available at: [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. Available at: [Link]

-

PubChem. delta-valerolactone pentanoic acid, 5-hydroxy-, d-lactone. Available at: [Link]

-

YouTube. (2023, May 4). Hell–Volhard–Zelinsky Reaction. Available at: [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. Available at: [Link]

-

Unknown. (2010, November 2). γ-Valerolactone ring-opening and decarboxylation over SiO2/Al2O3 in the presence of water. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. Available at: [Link]

-

RSC Publishing. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction. Available at: [Link]

-

PubChem. 2,5-Dibromopentanoic acid. Available at: [Link]

Sources

2,5-Dibromopentanoic acid chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Dibromopentanoic Acid

Introduction

2,5-Dibromopentanoic acid is a highly versatile bifunctional organic building block that holds significant value in advanced chemical synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a five-carbon pentanoic acid backbone, strategically functionalized with two bromine atoms at the C2 (alpha) and C5 (omega) positions, and a carboxylic acid group at C1. This arrangement, which includes a chiral center at the C2 position, provides multiple reactive sites that can be selectively targeted to construct complex molecular architectures.[1] This guide offers a comprehensive exploration of the physicochemical properties, synthesis, reactivity, and synthetic utility of 2,5-dibromopentanoic acid, providing researchers, scientists, and drug development professionals with field-proven insights and detailed protocols.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is foundational to its successful application in research and development.

Core Chemical Properties

The fundamental properties of 2,5-dibromopentanoic acid are summarized below. These data are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | 2,5-dibromopentanoic acid | [2] |

| Synonyms | 2,5-Dibromovaleric acid, α,δ-Dibromovaleric acid | [2][3] |

| CAS Number | 1450-81-3 | [3][4] |

| Molecular Formula | C₅H₈Br₂O₂ | [3][4] |

| Molecular Weight | 259.92 g/mol | [2][3] |

| Boiling Point | 308 °C at 760 mmHg | [3] |

| Density | 1.962 g/cm³ | [3] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Methanol | [3] |

| Flash Point | 140.1 °C | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Spectroscopic Characterization (Anticipated Data)

Structural elucidation and purity assessment are typically achieved through a combination of spectroscopic techniques.[1] While specific spectra for this exact compound are not publicly indexed, its structure allows for predictable spectroscopic signatures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum would be expected to show distinct signals for the protons at each position. The methine proton at C2 (α to the carbonyl and bearing a bromine) would appear as a multiplet significantly downfield (approx. 4.2-4.5 ppm) due to the deshielding effects of both adjacent functional groups. The methylene protons at C5, adjacent to the primary bromine, would likely resonate around 3.4-3.6 ppm. The C3 and C4 methylene protons would appear further upfield as complex multiplets. The acidic proton of the carboxylic acid would be a broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display five unique signals. The carbonyl carbon (C1) would be the most downfield signal (approx. 170-180 ppm). The carbons bearing bromine atoms (C2 and C5) would be shifted downfield compared to unsubstituted alkanes, with C2 (secondary) appearing around 40-50 ppm and C5 (primary) around 30-35 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by two key features: a very broad absorption band from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and a sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. C-Br stretching vibrations would be observed in the fingerprint region, typically between 500-680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

Part 2: Synthesis and Handling

The synthesis of 2,5-dibromopentanoic acid can be achieved through several established pathways.[1] Proper handling is crucial due to its hazardous nature.

Established Synthetic Routes

The two primary strategies for synthesizing this compound involve the direct bromination of a precursor or the ring-opening of a cyclic ester.[1]

-

From 5-Bromopentanoic Acid: This is a classic approach utilizing a Hell-Volhard-Zelinsky-type reaction. 5-Bromopentanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to introduce the second bromine atom at the alpha position (C2).[5]

-

From Cyclopentanone: A convenient synthesis starts with the Baeyer-Villiger oxidation of cyclopentanone to produce δ-valerolactone.[5] Subsequent refluxing of the crude lactone with hydrobromic acid (HBr) opens the ring to yield 5-bromopentanoic acid, which can then be further brominated as described above.[1][5]

Caption: Key synthetic pathways to 2,5-dibromopentanoic acid.

Laboratory Protocol: Synthesis from 5-Bromopentanoic Acid

This protocol is adapted from the method described by Merchant, Wickert, and Marvel.[5]

Objective: To synthesize 2,5-dibromopentanoic acid via α-bromination of 5-bromopentanoic acid.

Materials:

-

5-bromopentanoic acid (10 g, 1 equivalent)

-

Phosphorus tribromide (PBr₃, catalytic amount, e.g., 0.5 mL)

-

Bromine (Br₂, 1.1 equivalents)

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: Charge the flask with 5-bromopentanoic acid (10 g). Carefully add a catalytic amount of phosphorus tribromide.

-

Bromination: Slowly add bromine (1.1 equivalents) to the mixture. The reaction is typically heated (e.g., to 120 °C) to initiate and sustain the reaction.[3] The reaction progress can be monitored by the disappearance of the red bromine color.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The crude product is typically purified by vacuum distillation. The fraction boiling at 134-136 °C at 2 mm Hg corresponds to the desired 2,5-dibromopentanoic acid.[5]

Causality: The PBr₃ catalyst first reacts with the carboxylic acid to form an acyl bromide. This intermediate readily enolizes, and the resulting enol attacks Br₂ to achieve selective bromination at the α-carbon. Subsequent hydrolysis (often during work-up) regenerates the carboxylic acid.

Safety and Handling

2,5-Dibromopentanoic acid is a hazardous substance requiring careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] Keep away from heat, sparks, and open flames.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Brominated waste may require neutralization before disposal.[1]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 2,5-dibromopentanoic acid stems from its three distinct reactive sites, which can be manipulated to achieve diverse chemical transformations.

Nucleophilic Substitution at C2 and C5

The carbon-bromine bonds are electrophilic and susceptible to nucleophilic attack, typically proceeding via an Sₙ2 mechanism.[1] This reactivity allows for the introduction of a wide array of functional groups.

-

Chemoselectivity: The primary bromide at C5 is generally more reactive towards Sₙ2 substitution than the secondary, sterically hindered bromide at C2.[1] This differential reactivity can be exploited for selective functionalization by carefully controlling reaction conditions (e.g., temperature, nucleophile strength).

-

Stereochemistry: As is characteristic of Sₙ2 reactions, nucleophilic attack at the chiral C2 center proceeds with an inversion of configuration, a phenomenon first explored by Paul Walden.[8][9]

Caption: Generalized Sₙ2 reaction at a carbon center.

Intramolecular Cyclization: A Gateway to Lactones

Under basic conditions, 2,5-dibromopentanoic acid can undergo an intramolecular Sₙ2 reaction. The carboxylic acid is deprotonated to form a carboxylate anion, which then acts as an internal nucleophile, attacking the electrophilic C2 center to displace the bromide and form a five-membered lactone ring.[1]

Protocol: Synthesis of 3-bromotetrahydrofuran-2-one

Objective: To synthesize a γ-lactone via intramolecular cyclization.

Materials:

-

2,5-dibromopentanoic acid

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile)

Procedure:

-

Dissolution: Dissolve 2,5-dibromopentanoic acid in the chosen solvent in a round-bottom flask.

-

Base Addition: Slowly add the base to the solution at room temperature. The base deprotonates the carboxylic acid, initiating the cyclization.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: The reaction mixture is typically filtered to remove salts, and the solvent is removed under reduced pressure.

-

Purification: The crude lactone can be purified by column chromatography or distillation.

Caption: Mechanism of base-mediated lactonization.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, which often serve as key intermediates.[1]

-

Fischer Esterification: Heating 2,5-dibromopentanoic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst (like H₂SO₄) yields the corresponding ester.[10][11] These esters, such as methyl 2,5-dibromopentanoate, are valuable intermediates themselves, often exhibiting better handling properties and solubility than the parent acid.[12][13]

-

Amidation: Reaction with amines, typically activated by coupling agents (e.g., DCC, EDC), will produce the corresponding amides.

Part 4: Applications in Drug Discovery and Materials Science

The unique bifunctional nature of 2,5-dibromopentanoic acid and its derivatives makes it a valuable scaffold in several areas of research.

-

Pharmaceutical and Medicinal Chemistry: It is used in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of sequence-specific base pair mimics that act as topoisomerase IB inhibitors.[3] The methyl ester derivative serves as an intermediate in the development of anti-inflammatory and analgesic drugs.[12]

-

Agrochemicals: The ester derivatives are also used in the formulation of more effective and environmentally friendly herbicides and pesticides.[12]

-

Polymer Science: The bromine atoms can serve as sites for cross-linking reactions or as initiating sites for certain types of polymerization.[1] The ester derivatives are employed to create specialty polymers, enhancing properties like thermal stability and chemical resistance.[12]

Conclusion

2,5-Dibromopentanoic acid is a powerful and versatile synthetic intermediate. Its value lies in the strategic placement of three distinct reactive centers: a primary bromide, a secondary bromide at a chiral center, and a modifiable carboxylic acid. A comprehensive understanding of its properties and the chemoselectivity of its reactions allows scientists to leverage this molecule for the efficient construction of complex and high-value compounds for applications spanning from life-saving pharmaceuticals to advanced materials.

References

-

2,5-Dibromopentanoic acid - LookChem . LookChem. Available from: [Link]

-

2,5-Dibromopentanoic acid | 1450-81-3 | Data Sheet - BioChemPartner.com . BioChemPartner. Available from: [Link]

-

5-BROMOPENTANOIC ACID AND 2,5-DIBROMOPENTANOIC ACID . Journal of the Arkansas Academy of Science. Available from: [Link]

-

2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

2,5-Dibromopentanoate | C5H7Br2O2- | CID 21262312 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

esterification - alcohols and carboxylic acids - Chemguide . Chemguide. Available from: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. Available from: [Link]

-

Draw the products of the following reactions: b. pentanoic acid +... | Study Prep in Pearson+ . Pearson+. Available from: [Link]

-

Chem 117 Reference Spectra Spring 2011 . Colby College. Available from: [Link]

-

2,5-Dibromopentanoic acid ethyl ester CAS#: 29823-16-3 - ChemWhat . ChemWhat. Available from: [Link]

-

2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) . Chemistry LibreTexts. Available from: [Link]

-

An Overview of Catalytic Carbonylative Double Cyclization Reactions - MDPI . MDPI. Available from: [Link]

-

11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC . Education Resources Information Center. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dibromopentanoic acid|lookchem [lookchem.com]

- 4. 404 | BioChemPartner [m.biochempartner.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 2,5-dibromopentanoic Acid | 1450-81-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 50995-48-7 CAS MSDS (Methyl 2,5-Dibromopentanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Characterization of 2,5-Dibromopentanoic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 2,5-Dibromopentanoic acid (CAS No: 1450-81-3).[1][2][3] As a bifunctional building block with distinct reactive sites—a carboxylic acid and two bromine atoms—its structural verification is paramount for its application in medicinal chemistry and advanced organic synthesis.[1] This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and predictive modeling. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, enabling unambiguous structural confirmation and purity assessment.

Introduction and Molecular Structure

2,5-Dibromopentanoic acid (C₅H₈Br₂O₂) is a halogenated carboxylic acid with a molecular weight of approximately 259.92 g/mol .[1][4] Its structure features a five-carbon chain with a primary bromide at the C5 position, a secondary (chiral) bromide at the C2 (α) position, and a terminal carboxylic acid group (C1). This arrangement dictates a unique spectroscopic fingerprint, which is essential for its reliable identification. The primary bromide is highly reactive toward Sₙ2 substitution, while the secondary bromide and the carboxylic acid group offer further sites for functionalization.[1]

Below is a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.[1] By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, a complete structural map can be assembled.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum is anticipated to show distinct signals for protons in different chemical environments. The electron-withdrawing effects of the bromine atoms and the carboxylic acid group are the primary factors influencing the chemical shifts (δ).

Expected ¹H NMR Data:

| Position | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| C1 | -COOH | ~10.0 - 12.0 | Singlet (broad) | Highly deshielded acidic proton.[1] |

| C2 | -CHBr- | ~4.2 - 4.5 | Triplet of Doublets (td) or Multiplet (m) | Deshielded by both the adjacent C=O group and the α-bromine.[1] Coupled to C3 protons. |

| C3 | -CH₂- | ~2.0 - 2.4 | Multiplet (m) | Diastereotopic protons coupled to neighbors at C2 and C4. |

| C4 | -CH₂- | ~2.0 - 2.4 | Multiplet (m) | Coupled to neighbors at C3 and C5. |

| C5 | -CH₂Br | ~3.4 - 3.6 | Triplet (t) | Deshielded by the terminal bromine. Coupled to C4 protons.[1] |

Causality: The proton at C2 is the most downfield among the aliphatic protons because it is flanked by two strong electron-withdrawing groups: the bromine atom and the carbonyl of the carboxylic acid.[1] The terminal -CH₂Br protons at C5 are also significantly deshielded by the adjacent bromine.[1] The methylene protons at C3 and C4 will exhibit complex splitting patterns due to coupling with adjacent non-equivalent protons.[1]

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data:

| Position | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | -COOH | ~170 - 180 | Carbonyl carbon, highly deshielded.[1][5] |

| C2 | -CHBr- | ~45 - 55 | Alpha-carbon deshielded by both bromine and the carboxyl group.[1] |

| C3 | -CH₂- | ~30 - 40 | Standard aliphatic methylene carbon.[1] |

| C4 | -CH₂- | ~30 - 40 | Standard aliphatic methylene carbon.[1] |

| C5 | -CH₂Br | ~30 - 35 | Methylene carbon deshielded by the terminal bromine.[1] |

Trustworthiness: The consistency between the number of signals observed in the ¹H and ¹³C spectra and the number predicted from the structure serves as a primary validation of the compound's identity. The characteristic downfield shift of the carbonyl carbon (>170 ppm) is a key identifier for the carboxylic acid functionality.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 2,5-Dibromopentanoic acid, the spectrum is dominated by features of the carboxylic acid group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500 - 3300 | O-H stretch | Carboxylic Acid | Strong, very broad |

| ~2950 | C-H stretch | Aliphatic | Medium |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, sharp |

| ~1420 | C-O-H bend | Carboxylic Acid | Medium |

| ~1250 | C-O stretch | Carboxylic Acid | Medium |

| 500 - 700 | C-Br stretch | Alkyl Halide | Medium-Strong |

Expertise: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid or neat liquid state. This dimerization results in a characteristically broad O-H stretching absorption that often obscures the C-H stretching region and a shift of the C=O stretch to a lower wavenumber (~1710 cm⁻¹) compared to a monomeric acid (~1760 cm⁻¹).[2] The presence of this broad O-H band is a highly reliable indicator of the carboxylic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. The presence of two bromine atoms in 2,5-Dibromopentanoic acid creates a highly distinctive isotopic pattern.

Authoritative Grounding: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[1] Consequently, any molecular ion or fragment containing two bromine atoms will appear not as a single peak, but as a characteristic triplet of peaks with a relative intensity ratio of approximately 1:2:1.

Expected Mass Spectrometry Data:

| m/z Value | Ion | Description |

| 258 / 260 / 262 | [M]⁺ | Molecular ion peak cluster (for ⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂). The monoisotopic mass is 257.88910 Da.[1][4] |

| 179 / 181 | [M-Br]⁺ | Loss of a bromine radical. |

| 213 / 215 / 217 | [M-COOH]⁺ | Loss of the carboxyl group (45 Da). |

| 133 / 135 | [C₅H₈O₂]⁺ | Loss of both bromine atoms. |

Key Fragmentation Pathway

The most common fragmentation pathways for aliphatic carboxylic acids involve the loss of key functional groups. For 2,5-Dibromopentanoic acid, the cleavage of the C-Br bonds and the loss of the carboxylic acid group are expected to be prominent.

Caption: Primary fragmentation of the molecular ion.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

A. NMR Sample Preparation and Acquisition

-

Dissolution: Accurately weigh ~5-10 mg of 2,5-Dibromopentanoic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters, including a sufficient number of scans for ¹³C to achieve a good signal-to-noise ratio.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

B. FT-IR Sample Preparation and Acquisition

-

Method: Use an Attenuated Total Reflectance (ATR) accessory for solid or neat liquid samples, as it requires minimal sample preparation.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small amount of the sample directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform an automatic baseline correction and ATR correction if available in the software.

C. Mass Spectrometry Sample Preparation and Acquisition

-

Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule. Electron Impact (EI) can also be used, though it may lead to more extensive fragmentation.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M-H]⁻).[6]

-

Analysis: Analyze the spectrum for the molecular ion cluster and characteristic fragment ions. Pay close attention to the isotopic patterns for bromine-containing ions.

Conclusion

The structural confirmation of 2,5-Dibromopentanoic acid is reliably achieved through an integrated analysis of its NMR, IR, and MS spectra. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts dictated by the electronegative bromine and carboxyl substituents. IR spectroscopy offers unambiguous confirmation of the carboxylic acid functional group via its characteristic broad O-H and sharp C=O stretching absorptions. Finally, mass spectrometry confirms the molecular weight and elemental formula, with the hallmark 1:2:1 isotopic cluster for two bromine atoms serving as a definitive diagnostic feature. This guide provides the foundational data and interpretive logic required for the confident characterization of this important synthetic building block.

References

-

PubChem. (n.d.). 2,5-Dibromopentanoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). 2,5-Dibromopentanoic acid. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 19.4 Spectroscopic Properties of Carboxylic Acids. Retrieved January 12, 2026, from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). 2,5-dibromopentanoic acid (C5H8Br2O2). Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Dibromopentanoic acid|lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296) - FooDB [foodb.ca]

- 6. PubChemLite - 2,5-dibromopentanoic acid (C5H8Br2O2) [pubchemlite.lcsb.uni.lu]

The Versatile Architect: A Technical Guide to 2,5-Dibromopentanoic Acid as a Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopentanoic acid is a potent, bifunctional organic building block that offers a strategic advantage in the synthesis of complex molecular architectures.[1] Possessing three distinct reactive centers—a carboxylic acid, a highly reactive α-bromo group, and a primary δ-bromo group—this molecule provides a versatile platform for sequential, orthogonal, and intramolecular reactions. This guide delves into the core reactivity, strategic applications, and detailed experimental protocols, providing researchers with the insights needed to effectively harness the synthetic potential of this valuable intermediate in medicinal chemistry and advanced material science.

Introduction: The Strategic Advantage of Bifunctionality

In the intricate field of molecular design, particularly in drug discovery and development, the efficiency of a synthetic route is paramount. Bifunctional building blocks, like 2,5-dibromopentanoic acid, are indispensable tools, allowing for the rapid construction of molecular complexity from a single, well-defined starting material. The molecule's structure features a five-carbon backbone with bromine atoms at the C2 (alpha, α) and C5 (delta, δ) positions, and a carboxylic acid at C1.[1] This arrangement is not a mere coincidence of functional groups; it is a carefully orchestrated platform for diverse and controllable chemical transformations.

The key to its utility lies in the differential reactivity of its functional groups:

-

The α-Bromo Group: Situated adjacent to the electron-withdrawing carboxylic acid, this secondary bromide is highly activated towards SN2 nucleophilic substitution.[2] This enhanced reactivity allows for selective functionalization at the C2 position.

-

The δ-Bromo Group: Behaving as a typical primary alkyl halide, this group is also susceptible to SN2 reactions but generally requires more forcing conditions than the α-position, enabling sequential reactivity.[1][3]

-

The Carboxylic Acid: This group offers a reliable handle for forming amides, esters, or for anchoring the molecule to a solid support, further expanding its synthetic utility.[1]

This inherent reactivity profile allows chemists to perform intramolecular cyclizations to form valuable heterocyclic scaffolds like substituted pyrrolidines and piperidines, or to execute sequential intermolecular reactions to build complex linear chains with precise functional group placement.[4][5][6]

Physicochemical Properties & Reactivity Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis.

Core Properties

The following table summarizes the key physicochemical data for 2,5-dibromopentanoic acid.

| Property | Value | Source(s) |

| CAS Number | 1450-81-3 | [1][7][8] |

| Molecular Formula | C₅H₈Br₂O₂ | [7][8] |

| Molecular Weight | 259.92 g/mol | [1][7][8] |

| Boiling Point | 308 °C at 760 mmHg | [7] |

| Density | 1.962 g/cm³ | [7] |

| Solubility | Soluble in DCM, DMSO, Methanol | [7] |

| Appearance | Solid | [9] |

The Causality of Differential Reactivity

The synthetic power of 2,5-dibromopentanoic acid stems from the distinct electronic environments of its two carbon-bromine bonds.

-

α-Position (C2): The C-Br bond at the α-position is polarized and weakened by the adjacent carbonyl group's inductive electron-withdrawing effect. This effect stabilizes the transition state of an SN2 reaction, significantly increasing the rate of nucleophilic attack compared to a standard secondary alkyl bromide.[2] This makes the α-position the kinetically favored site for many nucleophilic substitutions.

-

δ-Position (C5): The C-Br bond at the δ-position behaves like a typical primary alkyl bromide. While still reactive towards SN2 displacement, it lacks the activation of the α-position. This difference in reactivity is the cornerstone of selective, sequential functionalization.[1][3] By carefully controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile), a chemist can preferentially target one site over the other.

Synthetic Strategies & Key Transformations

The true value of 2,5-dibromopentanoic acid is demonstrated in its application. Its structure is a launchpad for creating a diverse array of molecular frameworks, particularly nitrogen-containing heterocycles which are privileged structures in pharmaceuticals.[5][6]

Synthesis of the Building Block

2,5-Dibromopentanoic acid is typically synthesized via two primary routes:

-

Brominative Ring-Opening of Lactones: The ring-opening of δ-valerolactone with hydrobromic acid can yield 5-bromopentanoic acid, which is a precursor for further bromination.[1][10]

-

α-Bromination of a Precursor: The most common laboratory-scale synthesis involves the α-bromination of 5-bromopentanoic acid using the Hell-Volhard-Zelinskii (HVZ) reaction.[2][10][11] This reaction uses Br₂ and a catalytic amount of PBr₃ to selectively install a bromine atom at the α-position of the carboxylic acid.[12][13] The reaction proceeds through an acid bromide intermediate, which more readily enolizes, allowing for electrophilic attack by bromine at the alpha carbon.[2][13]

Intramolecular Cyclization: Access to Heterocycles

One of the most powerful applications of this building block is in the synthesis of substituted pyrrolidines and piperidines. By reacting 2,5-dibromopentanoic acid (or its ester derivative) with a primary amine, a tandem nucleophilic substitution occurs.

Mechanism:

-

Initial Amination: The amine first displaces the more reactive α-bromide.

-

Intramolecular Cyclization: The resulting secondary amine, now tethered to the carbon backbone, acts as an internal nucleophile, displacing the second bromide at the δ-position to form the heterocyclic ring.

The choice of a five-carbon backbone is strategic, as it leads directly to the formation of thermodynamically stable five-membered (pyrrolidine) or six-membered (piperidine) rings, depending on the reaction pathway. For example, reaction with ammonia can lead to 2,5-diaminopentanoic acid, while controlled intramolecular reactions can yield cyclic structures.[1]

Applications in Medicinal Chemistry

The pyrrolidine and piperidine rings are ubiquitous in pharmaceuticals, imparting favorable properties such as improved solubility, metabolic stability, and receptor binding affinity.[5][6][14] 2,5-Dibromopentanoic acid serves as a key precursor for such structures. For instance, it is used in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of mimics of sequence-specific base pairs as topoisomerase IB inhibitors.[7] Its methyl ester derivative is also a valuable intermediate in creating compounds with anti-inflammatory and analgesic properties.[15]

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Researchers should perform their own optimization based on their specific substrates and equipment.

Protocol 1: Esterification of 2,5-Dibromopentanoic Acid

Causality: Protecting the carboxylic acid as an ester is often the first step in a synthetic sequence. It prevents the acidic proton from interfering with subsequent base-mediated reactions and modifies the molecule's solubility. Fischer esterification is a classic, acid-catalyzed method suitable for this transformation.[16]

Materials:

-

2,5-Dibromopentanoic acid (1.0 eq)

-

Methanol (20-50 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl Ether

Procedure:

-

Dissolve 2,5-dibromopentanoic acid in methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add the catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in DCM or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes the acid catalyst.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-dibromopentanoate.

-

Purify the product by vacuum distillation or column chromatography on silica gel.[17]

Self-Validation: The product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the broad carboxylic acid proton signal and the appearance of a methyl singlet around 3.7 ppm in the ¹H NMR spectrum are indicative of successful esterification.

Protocol 2: Synthesis of N-Benzyl-proline Methyl Ester

Causality: This protocol exemplifies the tandem SN2 reaction and intramolecular cyclization. Benzylamine is used as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HBr generated, driving the reaction to completion.

Materials:

-

Methyl 2,5-dibromopentanoate (1.0 eq)

-

Benzylamine (2.2 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water

Procedure:

-

To a solution of methyl 2,5-dibromopentanoate in acetonitrile, add the base (K₂CO₃ or TEA).

-

Add benzylamine dropwise at room temperature. The initial substitution is often exothermic.

-

Heat the reaction mixture to 50-70 °C and stir for 16-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

-

Cool the reaction mixture and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-proline methyl ester.

Self-Validation: Successful cyclization is confirmed by mass spectrometry (observing the correct molecular ion) and NMR. In the ¹H NMR spectrum, the disappearance of the C5-H protons' multiplet from the starting material and the appearance of new signals corresponding to the pyrrolidine ring protons confirm ring formation.

Conclusion and Future Outlook

2,5-Dibromopentanoic acid is a classic example of a bifunctional building block whose utility is derived from the predictable and controllable reactivity of its constituent functional groups. Its ability to serve as a direct precursor to medicinally relevant heterocyclic systems ensures its continued importance in synthetic and medicinal chemistry.[1][15] Future applications will likely focus on its incorporation into more complex cascade reactions, biocatalytic routes for enantioselective synthesis, and the development of novel polymers and materials. As the demand for synthetic efficiency grows, the strategic application of such versatile intermediates will remain a cornerstone of modern molecular construction.

References

-

2,5-Dibromopentanoic acid. LookChem. [Link]

-

Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. [Link]

-

2,5-Dibromopentanoic acid | 1450-81-3 | Data Sheet. BioChemPartner.com. [Link]

-

5-BROMOPENTANOIC ACID AND 2,5-DIBROMOPENTANOIC ACID. Illinois State Academy of Science. [Link]

-

Alpha Bromination of Carboxylic Acids. Fiveable. [Link]

-

22.4: Alpha Bromination of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]

-

22.4 Alpha Bromination of Carboxylic Acids. (2023, September 20). OpenStax. [Link]

-

The Hell–Volhard–Zelinsky Reaction. (2025, May 14). Master Organic Chemistry. [Link]

-

Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12). NIH National Center for Biotechnology Information. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

- Preparation of bromo acids and esters.

-

A Novel Metal Iodide Promoted Three-Component Synthesis of Substituted Pyrrolidines. PubMed. [Link]

-

2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764. PubChem. [Link]

-

Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

cis-Selective synthesis of 2,5-disubstituted pyrrolidines. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, December 19). RSC Medicinal Chemistry. [Link]

-

2,5-Dibromopentanoate | C5H7Br2O2-. PubChem. [Link]

-

Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central. [Link]

-

Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. [Link]

-

Organic Chemistry – Specific Name Reactions. BYJU'S. [Link]

-

[C8dabco]Br: A Mild and Convenient Catalyst for Intramolecular Cyclization of 2-Aminochalcones to the Corresponding 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,5-Dibromopentanoic acid|lookchem [lookchem.com]

- 8. 2,5-Dibromopentanoic acid | 1450-81-3 | Data Sheet | BioChemPartner [biochempartner.com]

- 9. 2,5-dibromopentanoic Acid | 1450-81-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 14. mdpi.com [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 50995-48-7 CAS MSDS (Methyl 2,5-Dibromopentanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to 2,5-Dibromopentanoic Acid and Its Derivatives: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromopentanoic acid is a versatile bifunctional organic building block of significant interest in advanced chemical synthesis and medicinal chemistry.[1] Its structure, featuring a carboxylic acid and two bromine atoms at the C2 and C5 positions, provides a unique platform for a variety of chemical transformations. The differential reactivity of the primary and secondary carbon-bromine bonds allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 2,5-dibromopentanoic acid and its derivatives, with a focus on practical experimental protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-dibromopentanoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1450-81-3 | [4][5][6] |

| Molecular Formula | C₅H₈Br₂O₂ | [4][6] |

| Molecular Weight | 259.92 g/mol | [1][2] |

| Boiling Point | 308 °C at 760 mmHg | [4][7] |

| Density | 1.962 g/cm³ | [4][7] |

| Solubility | Soluble in DCM, DMSO, Methanol | [4][7] |

| Flash Point | 140.1 °C | [4][7] |

Synthesis of 2,5-Dibromopentanoic Acid and Its Methyl Ester

The synthesis of 2,5-dibromopentanoic acid can be achieved through several established routes, primarily involving the bromination of pentanoic acid precursors or the ring-opening of lactones.

Synthesis of 2,5-Dibromopentanoic Acid via Hell-Volhard-Zelinsky Reaction

A common and effective method for the synthesis of 2,5-dibromopentanoic acid is the bromination of 5-bromopentanoic acid under Hell-Volhard-Zelinsky (HVZ) conditions.[1] This reaction introduces a bromine atom at the α-position (C2) of the carboxylic acid.

Experimental Protocol: Synthesis of 2,5-Dibromopentanoic Acid from 5-Bromopentanoic Acid

Materials:

-

5-Bromopentanoic acid (10 g)

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-bromopentanoic acid (10 g) in a suitable solvent, add a catalytic amount of phosphorus tribromide.

-

Slowly add bromine to the reaction mixture at room temperature.

-

Heat the reaction mixture to facilitate the α-bromination. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid and bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dibromopentanoic acid.

-

Purify the crude product by distillation under reduced pressure or by column chromatography.

Synthesis of Methyl 2,5-Dibromopentanoate from δ-Valerolactone

The methyl ester of 2,5-dibromopentanoic acid is a useful derivative and can be synthesized from δ-valerolactone. This process involves the ring-opening of the lactone followed by bromination and esterification.

Experimental Protocol: Synthesis of Methyl 2,5-Dibromopentanoate [4]

Materials:

-

δ-Valerolactone (518 g)

-

Phosphorus tribromide (PBr₃) (5 ml)

-

Bromine (Br₂) (786 g total)

-

Methanol (11 ml)

-

p-Toluenesulfonic acid (1 g)

-

10% Sodium hydroxide solution

-

Water

Procedure:

-

Add δ-valerolactone (518 g) and phosphorus tribromide (5 ml) to a reaction flask and heat to 95-105 °C with stirring.

-

Slowly add bromine (550 g) while maintaining the temperature between 100-120 °C.

-

After the initial reaction stabilizes, add another portion of phosphorus tribromide (5 ml) and bromine (236 g) at 110 °C.

-

Allow the mixture to stand for 30 minutes, then cool to 0-10 °C.

-

Add methanol (11 ml) and p-toluenesulfonic acid (1 g) and maintain the temperature at 25 °C.

-

Reflux the mixture for 5 hours.

-

Remove excess reagents by distillation and isolate the lower organic phase.

-

Wash the organic phase sequentially with 500 ml of 10% sodium hydroxide solution and 500 ml of water.

-

Separate the organic layer and purify by fractional distillation (139-142 °C at 28 hPa) to obtain methyl 2,5-dibromopentanoate.

Caption: Synthetic routes to 2,5-dibromopentanoic acid and its methyl ester.

Chemical Reactivity and Derivatization

The chemical behavior of 2,5-dibromopentanoic acid is dominated by the reactivity of its three functional groups: the carboxylic acid, the primary C-Br bond, and the secondary C-Br bond. The carbon-bromine bonds are susceptible to nucleophilic attack, typically proceeding via an SN2 mechanism.[1]

Reactions with Nucleophiles

The presence of two bromine atoms allows for a range of nucleophilic substitution reactions. The primary bromide at the C5 position is generally more reactive towards SN2 substitution than the secondary bromide at the C2 position due to less steric hindrance. This differential reactivity can be exploited for selective functionalization.

Common nucleophiles that can react with 2,5-dibromopentanoic acid and its esters include:

-

Amines: Primary and secondary amines react with the C-Br bonds to form amino acids and their derivatives. The reaction with primary amines can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium salts if an excess of the alkyl halide is used.[8][9][10]

-

Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to an amine or used in click chemistry reactions.

-

Thiols: Thiols can displace the bromine atoms to form thioethers.

-

Hydroxides: Under appropriate conditions, the bromides can be hydrolyzed to the corresponding hydroxy acids.

Caption: Nucleophilic substitution reactions of 2,5-dibromopentanoic acid.

Intramolecular Cyclization: Synthesis of Piperidines

The bifunctional nature of 2,5-dibromopentanoic acid derivatives makes them excellent precursors for the synthesis of heterocyclic compounds. For instance, reaction with an amine can lead to an intermediate that undergoes intramolecular cyclization to form substituted piperidines, which are important scaffolds in many biologically active compounds.[11][12][13][14][15]

Applications in Drug Discovery and Materials Science

2,5-Dibromopentanoic acid and its derivatives are valuable intermediates in the synthesis of a wide range of organic compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Applications

-

Enzyme Inhibitors: This compound is used in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of sequence-specific base pair mimics as topoisomerase IB inhibitors.[5][7] The ability to introduce diverse functional groups allows for the fine-tuning of inhibitor potency and selectivity.

-

Anti-inflammatory and Analgesic Drugs: The methyl ester of 2,5-dibromopentanoic acid serves as an intermediate in the development of anti-inflammatory and analgesic drugs.[2][3]

-

Scaffold for Bioactive Molecules: The piperidine moiety, which can be synthesized from 2,5-dibromopentanoic acid derivatives, is a common feature in many drugs.

Agrochemical Applications

2,5-Dibromopentanoic acid derivatives are utilized in the formulation of herbicides and pesticides, contributing to the development of more effective and environmentally friendly agrochemicals.[2][3]

Materials Science

In polymer chemistry, 2,5-dibromopentanoic acid and its esters can be used as modifiers to enhance the properties of polymers, such as thermal stability and chemical resistance.[2][3]

Spectroscopic Characterization

The structure of 2,5-dibromopentanoic acid and its derivatives can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the carbon bearing the secondary bromine (C2) is expected to appear as a multiplet in the range of δ 4.0-4.5 ppm. The protons on the carbon with the primary bromine (C5) would likely resonate around δ 3.4-3.6 ppm. The remaining methylene protons would appear as complex multiplets between δ 1.8-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon attached to the secondary bromine (C2) would appear around δ 45-55 ppm, while the carbon with the primary bromine (C5) would be in the range of δ 30-40 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (δ > 170 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The exact mass can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: A strong, broad absorption band will be observed in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ is indicative of the C=O stretch. The C-Br stretching vibrations typically appear in the fingerprint region (500-700 cm⁻¹).

Safety and Handling

2,5-Dibromopentanoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] May cause respiratory irritation.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

2,5-Dibromopentanoic acid is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature, coupled with the differential reactivity of its carbon-bromine bonds, provides chemists with a powerful tool for the construction of complex molecular architectures. The applications of this compound and its derivatives in drug discovery, agrochemicals, and materials science continue to expand, highlighting its importance in modern chemical research and development. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, offering a valuable resource for researchers in the field.

References

- 2,5-Dibromopentanoic Acid | Bifunctional Building Block - Benchchem. (URL: )

- 5-BROMOPENTANOIC ACID AND 2,5-DIBROMOPENTANOIC ACID. (URL: )

- 2,5-Dibromopentanoic acid - LookChem. (URL: )

- 2,5-Dibromopentanoic acid methyl ester - Chem-Impex. (URL: )

- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. (URL: )

- Methyl 2,5-Dibromopentano

- 2,5-Dibromopentanoic acid - LookChem. (URL: )

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (URL: )

- 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem. (URL: )

- 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem. (URL: )

- 2,5-Dibromopentanoic acid methyl ester - Chem-Impex. (URL: )

- amines as nucleophiles - Chemguide. (URL: )

- Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers - Benchchem. (URL: )

- Piperidine Synthesis. - DTIC. (URL: )

- 2,5-Dibromopentanoate | C5H7Br2O2- | CID 21262312 - PubChem. (URL: )

- 24.7 Reactions of Amines - Organic Chemistry | OpenStax. (URL: )

- 23.15: Preparation of Amines - Chemistry LibreTexts. (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dibromopentanoic acid|lookchem [lookchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. apps.dtic.mil [apps.dtic.mil]

Reaction mechanisms involving 2,5-Dibromopentanoic acid

An In-depth Technical Guide to the Reaction Mechanisms of 2,5-Dibromopentanoic Acid

Abstract

2,5-Dibromopentanoic acid is a versatile bifunctional organic building block, pivotal in advanced chemical synthesis and medicinal chemistry.[1] Its structure, featuring a carboxylic acid group and two distinct bromine atoms, provides a unique platform for a variety of chemical transformations. This guide elucidates the core reaction mechanisms of 2,5-dibromopentanoic acid, offering a detailed exploration of its synthesis, stereochemical implications, nucleophilic substitution reactions, and intramolecular cyclization pathways. We provide field-proven insights into experimental choices, detailed protocols, and the strategic application of this compound in the synthesis of complex molecules, particularly proline derivatives of interest in drug development.[2][3]

Molecular Structure and Physicochemical Properties

2,5-Dibromopentanoic acid, also known as 2,5-dibromovaleric acid, possesses a five-carbon backbone with bromine substituents at the C2 (α) and C5 (δ) positions.[4] The presence of a chiral center at the C2 position means the molecule exists as a pair of enantiomers, (R)- and (S)-2,5-dibromopentanoic acid.[1] This stereochemistry is a critical consideration in its reactions, especially in the synthesis of stereochemically pure downstream products.

Structural Diagram

The diagram below illustrates the structure of 2,5-dibromopentanoic acid, highlighting the chiral α-carbon.

Caption: Structure of 2,5-Dibromopentanoic Acid (*Chiral center at C2).

Physicochemical Data

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂O₂ | [3][4] |

| Molecular Weight | 259.925 g/mol | [3] |

| Boiling Point | 308 °C at 760 mmHg | [3] |

| Density | 1.962 g/cm³ | [3] |

| Solubility | Soluble in DCM, DMSO, Methanol | [3] |

| CAS Number | 1450-81-3 | [3][4] |

Synthesis of 2,5-Dibromopentanoic Acid

The synthesis of this key intermediate is primarily achieved through two well-established pathways: the brominative ring-opening of a lactone or the direct bromination of a pentanoic acid derivative.[1]

Pathway 1: Ring-Opening Bromination of δ-Valerolactone

This method leverages the cyclic ester δ-valerolactone as a readily available starting material. The regiochemistry is well-controlled, with one bromine atom introduced at the C5 position upon ring-opening and the second at the C2 position via an α-bromination mechanism.[1]

Caption: Synthetic workflow from δ-valerolactone.

Experimental Protocol: Synthesis from Cyclopentanone (via Lactone) [5]

-

Oxidation: Cyclopentanone (37.5 g) is oxidized using peroxytrifluoroacetic acid to yield crude δ-valerolactone (42.8 g).[5]

-

Ring-Opening & Bromination: The crude lactone is refluxed with 100 mL of 48% hydrobromic acid for 3 hours. This step opens the ring to form 5-bromopentanoic acid.[5]

-

α-Bromination (Hell-Volhard-Zelinsky): 5-bromopentanoic acid (10 g) is then reacted with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to introduce the second bromine at the C2 position, yielding 2,5-dibromopentanoic acid.[5] The reaction is typically heated to facilitate the conversion.[3]

-

Workup and Purification: The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The final product is purified by distillation under reduced pressure.[5]

Causality: The use of HBr is crucial for the initial ring-opening of the lactone, protonating the ester oxygen and making the carbonyl carbon susceptible to attack by the bromide ion. The subsequent HVZ reaction is a classic method for α-bromination of carboxylic acids; PBr₃ reacts with the carboxylic acid to form an acyl bromide, which more readily tautomerizes to an enol. This enol then attacks Br₂, leading to selective α-bromination.[1]

Pathway 2: Direct Bromination of 5-Bromopentanoic Acid

This is the most direct route if 5-bromopentanoic acid is used as the starting material. The reaction is a standard Hell-Volhard-Zelinsky (HVZ) bromination.[5]

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| 5-Bromopentanoic Acid | Br₂, PBr₃ (catalyst) | Heating (e.g., 120 °C) | 85% | [3][5] |

| Cyclopentanone | Peroxytrifluoroacetic acid, HBr, Br₂, PBr₃ | Multi-step | ~40% (from cyclopentanone) | [5] |

Core Reaction Mechanisms

The synthetic utility of 2,5-dibromopentanoic acid stems from the distinct reactivity of its three functional groups: the carboxylic acid, the α-bromide, and the δ-bromide.

Intermolecular Nucleophilic Substitution

Both carbon-bromine bonds are electrophilic and susceptible to nucleophilic attack, typically proceeding via an Sₙ2 mechanism.[1][6]

-

Reactivity at C5: The primary bromide at C5 is highly reactive towards Sₙ2 substitution due to minimal steric hindrance.[1]

-

Reactivity at C2: The secondary bromide at C2 is also an excellent electrophile. Its reactivity is enhanced by the adjacent electron-withdrawing carboxylic acid group, which polarizes the C-Br bond.[1]

Caption: General Sₙ2 mechanism at C5 and C2 positions.

Stereochemical Outcome: Sₙ2 reactions are stereospecific and proceed with an inversion of configuration at the chiral center. Therefore, reacting an enantiomerically pure sample of (R)-2,5-dibromopentanoic acid with a nucleophile at the C2 position will yield the (S)-product. This is a critical principle for controlling stereochemistry in drug synthesis.

Representative Nucleophilic Substitutions

| Nucleophile (Reagent) | Position Attacked | Product Type | Significance |

| Amine (R-NH₂) | C2 or C5 | Amino Acid | Building block for peptides, proline analogues |

| Hydroxide (NaOH) | C2 or C5 | Hydroxy Acid | Introduction of hydroxyl functionality |

| Cyanide (NaCN) | C2 or C5 | Cyano Acid | Chain extension, precursor to other groups |

| Azide (NaN₃) | C2 or C5 | Azido Acid | Precursor to amines via reduction |

Intramolecular Cyclization: Synthesis of Proline Analogues

The most significant reaction mechanism for 2,5-dibromopentanoic acid in drug development is its use in the synthesis of substituted prolines. Proline and its derivatives are crucial components of peptides and proteins, often inducing specific secondary structures.[7][8]

The mechanism involves a two-step, one-pot process. First, an external nucleophile, typically an amine, displaces the primary bromide at C5. Second, under basic conditions, the newly introduced nitrogen atom acts as an internal nucleophile, attacking the electrophilic C2 center to displace the α-bromide and form the five-membered pyrrolidine ring characteristic of proline.

Caption: Workflow for the synthesis of substituted prolines.

Mechanistic Rationale:

-

Initial Substitution: The reaction is initiated with an amine (R-NH₂). The primary bromide at C5 is more sterically accessible and generally more reactive in Sₙ2 reactions than the secondary bromide at C2, leading to preferential initial substitution at the C5 position.

-

Deprotonation and Cyclization: A base is added to deprotonate the newly formed secondary amine, significantly increasing its nucleophilicity.

-

Ring Closure: The resulting amide anion performs an intramolecular Sₙ2 attack on the C2 carbon. The formation of a thermodynamically stable five-membered ring is a strong driving force for this cyclization step. The stereochemistry at C2 is inverted during this step.

This powerful approach allows for the synthesis of a wide variety of N-substituted and C5-substituted proline analogues by simply changing the initial amine nucleophile.[7]

Applications in Drug Development and Organic Synthesis

The unique reactivity of 2,5-dibromopentanoic acid and its methyl ester makes it a valuable intermediate in several fields.[1][2]

-

Pharmaceutical Development: It is a key building block for synthesizing inhibitors for aminoglycoside-resistant bacteria and topoisomerase IB inhibitors.[3] Its role in creating substituted prolines is paramount, as these constrained amino acids are used to design peptides with enhanced stability and specific conformations.[7][9]

-

Agrochemicals: The compound is used in the formulation of more effective and environmentally friendly herbicides and pesticides.[2]

-

Polymer Science: It can be employed to create specialty polymers, acting as a modifier to enhance properties like thermal stability and chemical resistance.[2]

Conclusion

2,5-Dibromopentanoic acid is a deceptively simple molecule with a rich and versatile reaction profile. A thorough understanding of its core reaction mechanisms—namely, regioselective intermolecular Sₙ2 substitutions and stereospecific intramolecular cyclizations—is essential for harnessing its full potential. The ability to control these pathways allows researchers and drug development professionals to strategically construct complex molecular architectures, particularly the privileged pyrrolidine scaffold of proline analogues. As the demand for novel therapeutics and advanced materials continues to grow, the application of foundational building blocks like 2,5-dibromopentanoic acid will remain a cornerstone of innovative chemical synthesis.

References

- 2,5-Dibromopentanoic Acid | Bifunctional Building Block - Benchchem.

- 2,5-Dibromopentanoic acid methyl ester - Chem-Impex.

- 2,5-Dibromopentanoic acid - LookChem.

- 5-BROMOPENTANOIC ACID AND 2,5-DIBROMOPENTANOIC ACID.

- 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem.

- 3-Substituted Prolines: From Synthesis to Structural Applications,

- 2,5-dibromopentanoic Acid | 1450-81-3 | Chemical Bull Pvt. Ltd.

- 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem.

- A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - NIH.

- Investigating Substitution Reactions of Various Alcohol-Containing Compounds - Odinity.

- 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference).

- A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,5-Dibromopentanoic acid|lookchem [lookchem.com]

- 4. 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. odinity.com [odinity.com]

- 7. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2,5-Dibromopentanoic acid (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction